3-Bromo-4'-methoxybiphenyl

Catalog No.
S2972442
CAS No.
74447-72-6
M.F
C13H11BrO
M. Wt
263.134
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4'-methoxybiphenyl

CAS Number

74447-72-6

Product Name

3-Bromo-4'-methoxybiphenyl

IUPAC Name

1-bromo-3-(4-methoxyphenyl)benzene

Molecular Formula

C13H11BrO

Molecular Weight

263.134

InChI

InChI=1S/C13H11BrO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3

InChI Key

UPKCIOJEMVKOAU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)Br

Solubility

not available

3-Bromo-4'-methoxybiphenyl is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a biphenyl structure. Its molecular formula is C13H11BrOC_{13}H_{11}BrO, and it has a molecular weight of approximately 253.13 g/mol. This compound features a biphenyl backbone, which consists of two phenyl rings connected by a single bond, with the bromine substituent located at the third position and the methoxy group at the fourth position of one of the phenyl rings. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Typical of halogenated aromatic compounds:

  • Bromination: The compound can react with electrophiles due to the presence of the bromine atom, which can facilitate further substitution reactions.
  • Nucleophilic Substitution: The methoxy group can act as a nucleophile in reactions such as nucleophilic aromatic substitution, allowing for further functionalization.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, where it can be coupled with other aryl groups to form more complex structures .

The synthesis of 3-bromo-4'-methoxybiphenyl typically involves:

  • Bromination of 4-methoxybiphenyl: This method involves treating 4-methoxybiphenyl with bromine or a brominating agent in a suitable solvent (e.g., dichloromethane) under controlled conditions to yield 3-bromo-4'-methoxybiphenyl.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling methods, such as Suzuki or Sonogashira reactions, where suitable precursors are reacted to form the desired biphenyl derivative .

3-Bromo-4'-methoxybiphenyl has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in developing antibacterial agents or other therapeutic compounds.
  • Materials Science: Its unique properties may be exploited in creating new materials with specific electronic or optical characteristics .

Several compounds share structural similarities with 3-bromo-4'-methoxybiphenyl. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Score
3-Bromo-4-methoxyphenolContains a bromine and methoxy group0.95
1-Bromo-4-(4-methoxyphenyl)benzeneBromine at different position0.95
1,4-Dibromo-2,5-dimethoxybenzeneTwo bromine atoms and two methoxy groups0.93
4-Bromo-4'-methoxybiphenylSimilar biphenyl structure0.95
3'-Bromo-4'-methoxybiphenylBromine at different position0.92

The unique aspect of 3-bromo-4'-methoxybiphenyl lies in its specific arrangement of substituents on the biphenyl framework, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

4.2

Dates

Modify: 2023-08-17

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